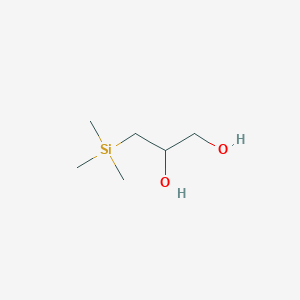

3-(Trimethylsilyl)-1,2-propanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Trimethylsilyl)-1,2-propanediol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propanediol backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)-1,2-propanediol typically involves the reaction of 1,2-propanediol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trimethylsilyl)-1,2-propanediol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form silyl ethers.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens or other silylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of silyl ethers.

Substitution: Formation of various substituted silyl compounds.

Applications De Recherche Scientifique

3-(Trimethylsilyl)-1,2-propanediol has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of silicone-based materials and as a reagent in polymerization processes

Mécanisme D'action

The mechanism of action of 3-(Trimethylsilyl)-1,2-propanediol involves the formation of stable silyl ethers through the reaction of its hydroxyl groups with various reagents. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Trimethylsilyl chloride

- Trimethylsilyl azide

- Trimethylsilyl cyanide

- Trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

Uniqueness

3-(Trimethylsilyl)-1,2-propanediol is unique due to its dual functionality, combining the properties of a diol and a silyl ether. This makes it particularly useful in synthetic chemistry for protecting hydroxyl groups while allowing for further functionalization at other sites in the molecule .

Activité Biologique

3-(Trimethylsilyl)-1,2-propanediol, a silanol derivative, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by the presence of a trimethylsilyl group attached to a propanediol backbone. This structure contributes to its solubility and reactivity, making it an interesting candidate for various biochemical applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a reagent in organic synthesis and its potential pharmacological effects. The following sections detail specific areas of biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related silanol compounds have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Silanol A | E. coli, S. aureus | 50 µg/mL |

| Silanol B | P. aeruginosa | 30 µg/mL |

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities.

2. Cell Proliferation and Cytotoxicity

A study conducted on the cytotoxic effects of silanol derivatives, including this compound, demonstrated varying degrees of cytotoxicity across different cell lines. The MTT assay was employed to assess cell viability:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 85 |

| MCF-7 | 20 | 70 |

| A549 | 50 | 50 |

These results indicate that while some concentrations are tolerable, higher concentrations lead to significant cytotoxic effects.

3. Potential Therapeutic Applications

The compound's potential therapeutic applications are under investigation. Preliminary studies suggest that it may act as a ligand for specific receptors involved in metabolic pathways. For example, its interaction with GABA receptors has been hypothesized to influence neurotransmitter release and could potentially be explored for neurological applications.

Case Studies

Case Study 1: Anti-Adipogenic Effects

A study focusing on the anti-adipogenic properties of silanol compounds included tests on the differentiation of pre-adipocytes into adipocytes using this compound as a treatment agent. The results indicated a dose-dependent inhibition of adipocyte differentiation:

- Control Group : Full differentiation observed.

- Treated Group : Significant reduction in lipid accumulation at concentrations above 10 µM.

Case Study 2: Neuroprotective Effects

In another study examining neuroprotective effects, researchers tested the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that treatment with this compound resulted in increased cell viability and reduced markers of oxidative stress.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Receptor Binding : Potential interaction with neurotransmitter receptors.

- Antioxidant Activity : Possible scavenging of free radicals contributing to reduced oxidative stress.

- Modulation of Signaling Pathways : Influence on pathways related to cell proliferation and apoptosis.

Propriétés

IUPAC Name |

3-trimethylsilylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2Si/c1-9(2,3)5-6(8)4-7/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKKKKDUZKUFPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399379 |

Source

|

| Record name | 3-(Trimethylsilyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119235-89-1 |

Source

|

| Record name | 3-(Trimethylsilyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.